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Compound of Interest

Compound Name: Amoz

Cat. No.: B029683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and known biological interactions of 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone,

commonly known as AMOZ. AMOZ is a significant metabolite of the nitrofuran antibiotic,

furaltadone. Due to the carcinogenic properties of nitrofuran metabolites, their presence in food

products is a critical concern for food safety and regulatory bodies worldwide. This document

details the chemical identity of AMOZ, experimental protocols for its detection, and discusses

its known biological activities, including its potential role in carcinogenesis.

Chemical Structure and Properties
AMOZ is a heterocyclic compound featuring an oxazolidinone core substituted with an amino

group and a morpholinomethyl group. Its chemical identity is well-established and

characterized by the following identifiers.
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Identifier Value

IUPAC Name
3-amino-5-(4-morpholinylmethyl)-2-

oxazolidinone

CAS Number 43056-63-9

Molecular Formula C₈H₁₅N₃O₃

Molecular Weight 201.22 g/mol

SMILES O=C1N(N)CC(CN2CCOCC2)O1

InChI Key TVHAMVOINIHMEX-UHFFFAOYSA-N

Experimental Protocols
The detection of AMOZ in biological matrices and food products is crucial for regulatory

monitoring. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA)

and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for LC-MS/MS
Analysis
This protocol outlines a general procedure for the extraction and derivatization of AMOZ from

tissue samples for subsequent LC-MS/MS analysis.

Methodology:

Homogenization: Homogenize the tissue sample in a suitable buffer.

Acid Hydrolysis: Treat the homogenate with hydrochloric acid to release protein-bound

AMOZ residues. This step is typically performed overnight at an elevated temperature.

Neutralization and Derivatization: Neutralize the sample, and then add 2-nitrobenzaldehyde

to derivatize the AMOZ. The derivatization reaction forms the Schiff base NP-AMOZ, which

is more amenable to chromatographic separation and detection.
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Liquid-Liquid Extraction: Extract the derivatized NP-AMOZ from the aqueous matrix using an

organic solvent such as ethyl acetate.

Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness and

reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-

MS/MS system.

Competitive Enzyme-Linked Immunosorbent Assay
(cELISA)
This protocol describes the principle of a competitive ELISA for the quantitative detection of

AMOZ.

Methodology:

Coating: Coat microtiter plate wells with an AMOZ-protein conjugate (e.g., AMOZ-BSA).

Blocking: Block the uncoated sites in the wells to prevent non-specific binding.

Competitive Reaction: Add the prepared sample extract and a limited amount of anti-AMOZ
antibody to the wells. Free AMOZ in the sample will compete with the coated AMOZ-protein

conjugate for binding to the antibody.

Washing: Wash the plate to remove unbound components.

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g.,

HRP-conjugated anti-mouse IgG).

Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.

Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is

inversely proportional to the concentration of AMOZ in the sample.

Biological Activity and Signaling Pathways
The primary toxicological concern associated with AMOZ is its potential carcinogenicity, a

characteristic shared with other nitrofuran metabolites. While the precise signaling pathways of

AMOZ are not fully elucidated, the available evidence points towards a mechanism involving
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the metabolic activation of the parent compound, furaltadone, into reactive species that can

cause cellular damage, including DNA damage.

A related nitrofuran metabolite, 3-amino-2-oxazolidinone (AOZ), has been shown to be an

inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of

neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an

increase in the levels of these neurotransmitters in the synaptic cleft. It is plausible that AMOZ
may exert similar effects, although specific studies on AMOZ's interaction with MAO are

limited.

Hypothesized Carcinogenic Mechanism
The carcinogenic potential of furaltadone and its metabolites is believed to stem from their

metabolic activation into electrophilic intermediates. These reactive species can covalently bind

to macromolecules such as DNA, RNA, and proteins, leading to mutations and cellular damage

that can initiate the process of carcinogenesis.
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Hypothesized Pathway of Furaltadone-Induced Carcinogenesis
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Caption: Hypothesized pathway of furaltadone-induced carcinogenesis.

Potential Monoamine Oxidase Inhibition Pathway
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Based on the known activity of the related metabolite AOZ, a potential signaling pathway for

AMOZ could involve the inhibition of monoamine oxidase. This would lead to an accumulation

of monoamine neurotransmitters and subsequent downstream effects.

Potential Signaling Pathway of AMOZ via MAO Inhibition
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Caption: Potential signaling pathway of AMOZ via MAO inhibition.

To cite this document: BenchChem. [The Chemical Profile of AMOZ: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029683#what-is-the-chemical-structure-of-amoz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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